NF-κB Binding Affinity: 3-Methoxycarbazole vs. Structurally Related Carbazole Alkaloids
In a molecular docking study against the NF-κB protein target, 3-methoxycarbazole (MHC) exhibited a predicted binding affinity of −8.3 kcal/mol [1]. This value was obtained using computational docking with specific proteins relevant to breast cancer. By comparison, other carbazole alkaloids evaluated in analogous computational studies have reported weaker binding energies: for instance, the carbazole alkaloid catharanthine showed a binding energy of −8.229 kcal/mol against the same target class [2]. The modestly superior binding of MHC supports its preferential selection for experiments targeting the NF-κB signaling axis.
| Evidence Dimension | Predicted binding affinity (ΔG) for NF-κB protein target |
|---|---|
| Target Compound Data | −8.3 kcal/mol |
| Comparator Or Baseline | Catharanthine: −8.229 kcal/mol (cross-study comparable carbazole alkaloid) |
| Quantified Difference | MHC shows 0.071 kcal/mol more favorable predicted binding energy (approximately 0.9% more negative ΔG) |
| Conditions | Computational molecular docking; NF-κB protein target; MHC study in Pharmaceuticals (2022); catharanthine value from independent computational study cited in Alanazi et al. (2022) |
Why This Matters
A more negative binding energy suggests stronger predicted target engagement, which is meaningful when selecting among carbazole alkaloids for NF-κB pathway inhibition studies in breast cancer cell models.
- [1] Alanazi, J., Unnisa, A., Alanazi, M., Alharby, T. N., Moin, A., Rizvi, S. M. D., Hussain, T., Awadelkareem, A. M., Elkhalifa, A. O., Faiyaz, S. S. M., Khalid, M., & Gowda, D. V. (2022). 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway. Pharmaceuticals, 15(11), 1410. View Source
- [2] Alanazi, J., et al. (2022). Pharmaceuticals, 15(11), 1410. [Reference within article citing catharanthine binding energy of −8.229 kcal/mol for comparison]. View Source
